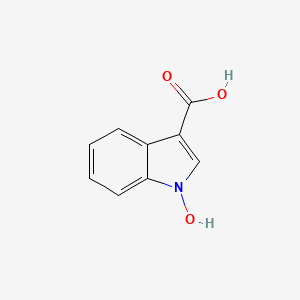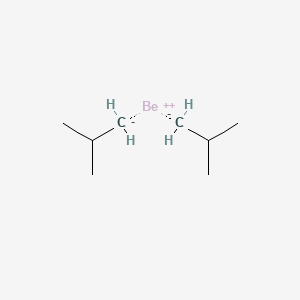
Bis(isobutyl)beryllium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(isobutyl)beryllium is an organometallic compound with the chemical formula (C₄H₉)₂Be It is a member of the beryllium alkyl family, where beryllium is bonded to two isobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(isobutyl)beryllium can be synthesized through an exchange reaction between diethylberyllium and tri-isobutylborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Be(C₂H₅)₂+2(i-C₄H₉)₃B→Be(i-C₄H₉)₂+2(C₂H₅)₃B
The reaction is carried out in a solvent such as benzene or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory preparation, with additional steps for scaling up and ensuring purity. The use of specialized equipment to handle the reactive nature of beryllium compounds is essential.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(isobutyl)beryllium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form beryllium oxide.
Hydrolysis: Reacts with water to form beryllium hydroxide and isobutyl alcohol.
Substitution: Can undergo substitution reactions with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily with water or moisture in the air.
Substitution: Typically involves halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Beryllium oxide (BeO)
Hydrolysis: Beryllium hydroxide (Be(OH)₂) and isobutyl alcohol (C₄H₉OH)
Substitution: Beryllium halides (BeX₂, where X = Cl, Br)
Applications De Recherche Scientifique
Bis(isobutyl)beryllium has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis reactions due to its ability to activate small molecules.
Materials Science: Investigated for its potential in creating beryllium-containing materials with unique properties.
Organometallic Chemistry: Studied for its reactivity and bonding characteristics, contributing to the understanding of beryllium chemistry.
Mécanisme D'action
The mechanism by which bis(isobutyl)beryllium exerts its effects involves the interaction of the beryllium center with various substrates. The beryllium atom, being electron-deficient, can coordinate with electron-rich species, facilitating reactions such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylberyllium (Be(C₂H₅)₂): Similar in structure but with ethyl groups instead of isobutyl groups.
Dineopentylberyllium (Be(C₅H₁₁)₂): Contains neopentyl groups, offering different steric and electronic properties.
Bis(trimethylsilylmethyl)beryllium (Be(CH₂SiMe₃)₂): Features trimethylsilylmethyl groups, providing unique reactivity.
Uniqueness
Bis(isobutyl)beryllium is unique due to the presence of isobutyl groups, which impart specific steric and electronic effects that influence its reactivity and applications. The bulkiness of the isobutyl groups can affect the compound’s stability and its interactions with other molecules, making it distinct from other beryllium alkyls.
Propriétés
Numéro CAS |
20841-12-7 |
|---|---|
Formule moléculaire |
C8H18Be |
Poids moléculaire |
123.24 g/mol |
Nom IUPAC |
beryllium;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Be/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
SIRCTCCLTBGAIH-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].CC(C)[CH2-].CC(C)[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


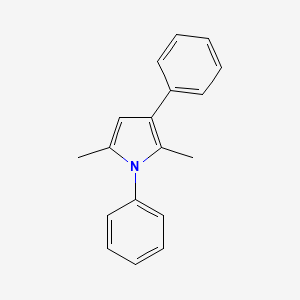
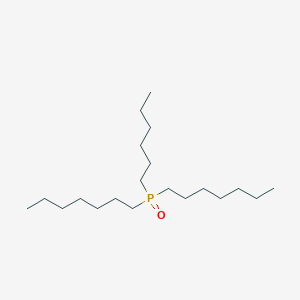
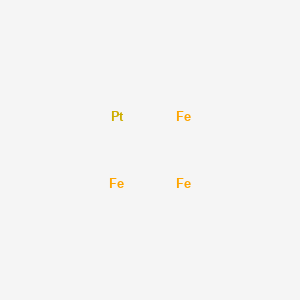
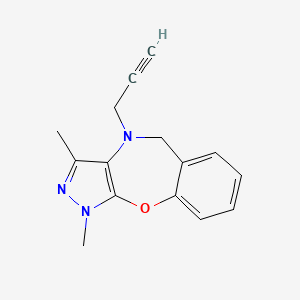
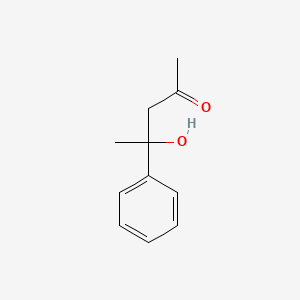
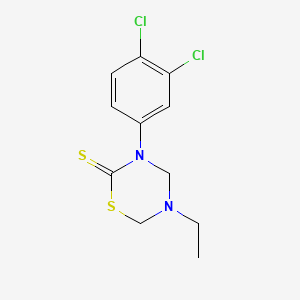

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)


![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)

